REACTION_CXSMILES
|
[C:1]([NH:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]([O:14]C)=[O:13])(=[O:5])[CH2:2][CH2:3][CH3:4].[OH-].[K+].Cl>CCO.O>[C:1]([NH:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]([OH:14])=[O:13])(=[O:5])[CH2:2][CH2:3][CH3:4] |f:1.2,4.5|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)NC1=C(SC=C1)C(=O)OC
|
Name
|
EtOH H2O
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred 12 h at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold Et2O
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)NC1=C(SC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |